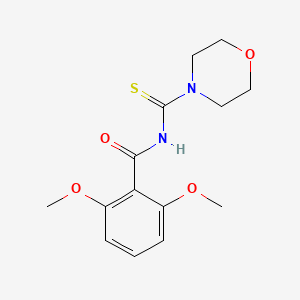
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been widely studied for its potential use in various scientific research applications. This molecule has been found to possess significant biological activity, making it a valuable tool for researchers in the field of pharmacology and biochemistry.
Mécanisme D'action
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide works by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney. This results in the inhibition of sodium and chloride reabsorption, leading to increased urine output and decreased blood pressure. N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to increase urine output and decrease blood pressure, making it a valuable tool in the treatment of hypertension and edema. N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has also been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-characterized molecule with known chemical and physical properties, making it easy to work with. It is also readily available and relatively inexpensive. However, N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has some limitations, including its potential toxicity and the need for careful handling in the laboratory.
Orientations Futures
There are several future directions for research involving N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide. One area of interest is the potential use of N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide in the treatment of viral infections, such as COVID-19. N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has been found to possess antiviral properties, and further research is needed to investigate its potential as a treatment for viral infections. Another area of interest is the use of N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to investigate the potential long-term effects of N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide on the body, particularly in the context of its use as a diuretic and antihypertensive agent.
Conclusion:
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative with significant biological activity, making it a valuable tool for researchers in the field of pharmacology and biochemistry. It has been extensively studied for its potential use as a diuretic, antihypertensive, and anti-inflammatory agent, as well as for its anticancer and antiviral properties. Further research is needed to investigate its potential use in the treatment of viral infections and to investigate its long-term effects on the body.
Méthodes De Synthèse
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide can be synthesized by reacting 2-furylmethylamine with 4,6-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential use as a diuretic, antihypertensive, and anti-inflammatory agent. It has also been found to possess anticancer and antiviral properties. N-(2-furylmethyl)-N,4-dimethylbenzenesulfonamide has been used in various scientific research studies to investigate its effects on different biological systems, including the cardiovascular, renal, and immune systems.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-11-5-7-13(8-6-11)18(15,16)14(2)10-12-4-3-9-17-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFYNUPRAFINOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5819826.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5819840.png)



![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)

![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)

